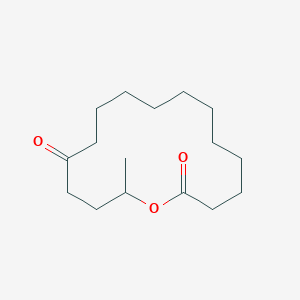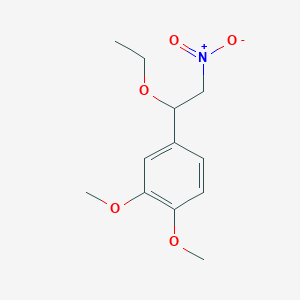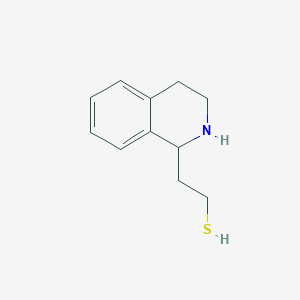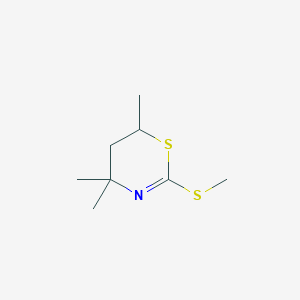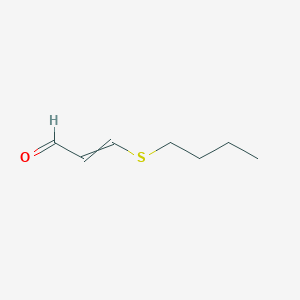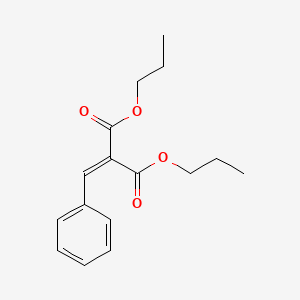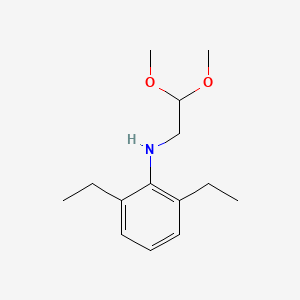
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom and two ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-diethylaniline and 2,2-dimethoxyethanol.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the following steps:
Mixing: The starting materials are mixed in the desired stoichiometric ratio.
Reaction: The mixture is passed through a reactor where the reaction takes place under controlled temperature and pressure.
Separation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
Purification: The crude product is purified to remove any impurities and obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-2,6-diethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: Similar structure but with a methyl group instead of ethyl groups.
N-(2,2-Dimethoxyethyl)-N-phenylthiourea: Contains a thiourea group instead of an aniline group.
N-(2,2-Dimethoxyethyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline is unique due to the presence of both dimethoxyethyl and diethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
CAS No. |
60710-59-0 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,6-diethylaniline |
InChI |
InChI=1S/C14H23NO2/c1-5-11-8-7-9-12(6-2)14(11)15-10-13(16-3)17-4/h7-9,13,15H,5-6,10H2,1-4H3 |
InChI Key |
YQWGKBSNKOSNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
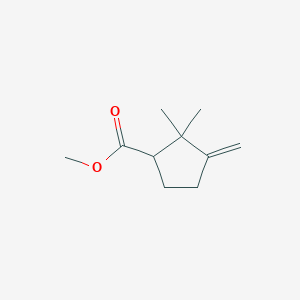
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
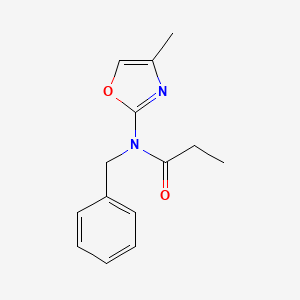

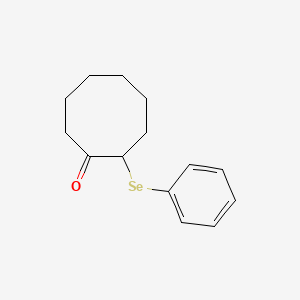
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
